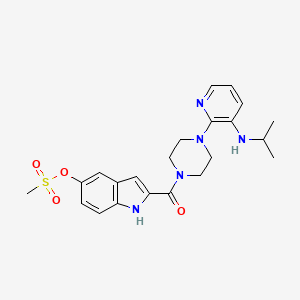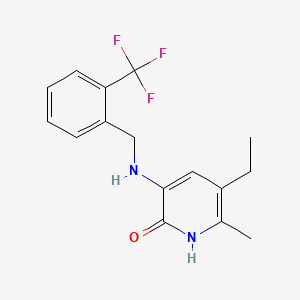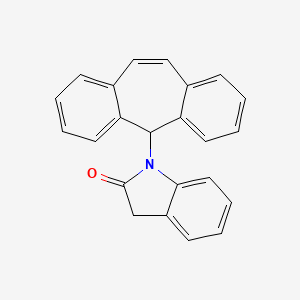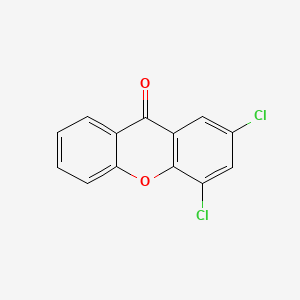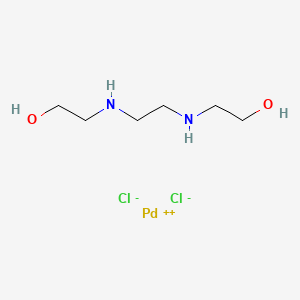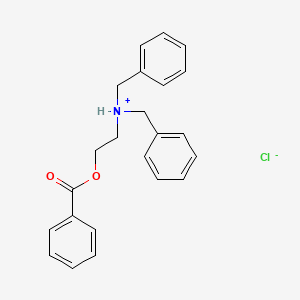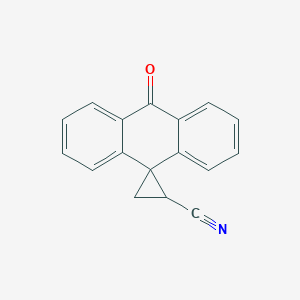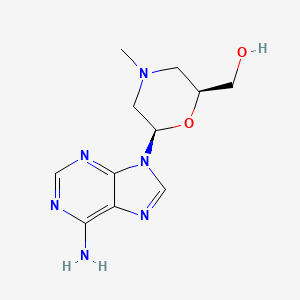
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- is a chemical compound that features a unique combination of purine, morpholine, and methanol moieties. This compound is recognized for its potential in the synthesis of pharmaceutical compounds and other organic molecules, making it a valuable asset in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- typically involves the following steps:
Formation of the Purine Moiety: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the purine ring is replaced by the morpholine moiety.
Introduction of the Methanol Group: The methanol group is added via a hydroxymethylation reaction, where formaldehyde is used as the source of the methanol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the purine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group on the purine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydro and tetrahydro purine derivatives.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in nucleotide synthesis and metabolism.
Nucleic Acid Binding: The purine moiety allows it to bind to nucleic acids, potentially interfering with DNA and RNA functions.
Signal Transduction: It may affect cellular signaling pathways by modulating the activity of key proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-ethyl-, (2S-cis)-: Similar structure but with an ethyl group instead of a methyl group.
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-phenyl-, (2S-cis)-: Contains a phenyl group instead of a methyl group.
Uniqueness
The unique combination of the purine, morpholine, and methanol moieties in 2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- provides it with distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
132152-75-1 |
|---|---|
Molekularformel |
C11H16N6O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
[(2S,6R)-6-(6-aminopurin-9-yl)-4-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C11H16N6O2/c1-16-2-7(4-18)19-8(3-16)17-6-15-9-10(12)13-5-14-11(9)17/h5-8,18H,2-4H2,1H3,(H2,12,13,14)/t7-,8+/m0/s1 |
InChI-Schlüssel |
CCKNOEUQVDQUJA-JGVFFNPUSA-N |
Isomerische SMILES |
CN1C[C@H](O[C@H](C1)N2C=NC3=C(N=CN=C32)N)CO |
Kanonische SMILES |
CN1CC(OC(C1)N2C=NC3=C(N=CN=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



